N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound is a derivative of isonicotinamide with a substituted dihydrobenzo[b][1,4]dioxin ring.
- It contains a tetrahydrothiazolo ring system and a tetrahydro-2H-pyran-4-yl group.
- The molecular formula is C₁₆H₁₅N₃O₂S .
Synthesis Analysis
- The synthesis involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control.
- The resulting compound is further substituted at the N-position with various alkyl/aryl halides.
- Spectral techniques (IR, 1H NMR, and EIMS) confirm the structures of the synthesized derivatives.
Molecular Structure Analysis
- The compound has a triclinic crystal structure.
- It is largely planar but slightly kinked, with a dihedral angle between the benzene rings.
- Weak interactions determine the packing motifs in the crystal.
Chemical Reactions Analysis
- The compound’s chemical reactions involve its substitution at the N-position and the formation of various derivatives.
- It may exhibit antibacterial potential and inhibitory activity against lipoxygenase enzyme.
Physical And Chemical Properties Analysis
- Unfortunately, detailed physical and chemical properties are not provided in the available data.
Aplicaciones Científicas De Investigación
Synthesis and Carcinogenic Activity
Compounds similar to "N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide" have been synthesized to study their carcinogenic activities. For example, dibenzo[a,l]pyrene and its derivatives, known for their potent carcinogenic activities, were synthesized to explore their tumor-initiating activity in mouse skin. The synthesis of these compounds helps in understanding the mechanisms of carcinogenicity and in developing strategies for cancer prevention (Gill et al., 1994).
Antimicrobial Activities
The synthetic strategies for creating derivatives of similar structures have been explored for their antimicrobial properties. The synthesis of various diamides and their derivatives aims to investigate their potential as antimicrobial agents, showcasing the importance of such compounds in developing new antimicrobial drugs (Agekyan & Mkryan, 2015).
Catalysis and Green Chemistry
Research into tetrahydrobenzo[b]pyran derivatives includes the development of efficient synthesis methods using environmentally friendly catalysts. For instance, the use of hexadecyltrimethyl ammonium bromide in aqueous media for synthesizing tetrahydrobenzo[b]pyran derivatives represents a move towards greener synthetic methods, emphasizing the role of such compounds in sustainable chemistry practices (Jin et al., 2004).
Bioactivity and Drug Development
Studies on new pyrazole and fused pyrazolo[3,4-d]-pyrimidine derivatives, which share structural similarities with the compound , focus on their synthesis and potential bioactivities. These investigations are crucial for identifying novel therapeutic agents and understanding the molecular basis of their activities (Abunada et al., 2008).
Safety And Hazards
- No specific safety or hazard information is available for this compound.
Direcciones Futuras
- Future research could explore its pharmacological properties, potential applications, and optimization of synthesis methods.
Please note that the information provided is based on available data, and further studies are necessary to fully understand this compound’s properties and potential applications. 🌟
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c23-20(22-16-1-2-17-18(12-16)26-10-9-25-17)15-3-6-21-19(11-15)27-13-14-4-7-24-8-5-14/h1-3,6,11-12,14H,4-5,7-10,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSPTBBLSYRMFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.